Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is an organic compound with a complex structure that includes an ester functional group, an allyl ether, and a chiral center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Another approach involves the allylation of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with allyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl ether can undergo nucleophilic substitution reactions to form different ether derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for ether formation.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate involves its interaction with various molecular targets. The ester and allyl ether groups can participate in enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially modulating biological processes such as inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (4S)-4-methyl-6-hydroxyhex-2-enoate: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
Methyl (4S)-4-methyl-6-[(prop-2-yn-1-yl)oxy]hex-2-enoate: Contains a propynyl ether group instead of an allyl ether, leading to different reactivity and applications.
Uniqueness
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is unique due to its combination of an ester, an allyl ether, and a chiral center. This combination provides a versatile platform for various chemical transformations and potential biological activities, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
922724-86-5 |
---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
methyl (4S)-4-methyl-6-prop-2-enoxyhex-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-8-14-9-7-10(2)5-6-11(12)13-3/h4-6,10H,1,7-9H2,2-3H3/t10-/m1/s1 |
InChI-Schlüssel |
WCZHJEAZMDEZCQ-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@H](CCOCC=C)C=CC(=O)OC |
Kanonische SMILES |
CC(CCOCC=C)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.